Target Engagement: MDM2 Protein (CAS 138791-05-6) Exhibits a Distinct, Lower-Affinity Binding Profile Compared to Clinical MDM2 Antagonists
In a fluorescence polarization (FP) assay measuring the displacement of a PMDM6-F probe from recombinant human His-tagged MDM2 (residues 1-118), MDM2 protein (CAS 138791-05-6) demonstrated a binding affinity with an IC50 of approximately 52 nM [1]. This value is a direct measure of its capacity to interact with the MDM2 protein. In stark contrast, the clinical-stage MDM2 antagonist SAR405838 (MI-77301) exhibits a Ki of 0.88 nM in the same FP assay format using the same recombinant MDM2 construct [2]. This represents a ~59-fold difference in binding potency, firmly establishing that MDM2 protein (CAS 138791-05-6) operates in a lower-affinity, non-inhibitory binding regime relative to optimized therapeutic leads.
| Evidence Dimension | Binding affinity to recombinant human MDM2 (1-118) |
|---|---|
| Target Compound Data | IC50: 52 nM (SPR/FP assay) |
| Comparator Or Baseline | SAR405838: Ki = 0.88 nM |
| Quantified Difference | ~59-fold lower potency |
| Conditions | Fluorescence polarization assay using recombinant human His-tagged MDM2 (residues 1-118) and PMDM6-F probe |
Why This Matters
This quantitative disparity is critical for experimental design, confirming that MDM2 protein (CAS 138791-05-6) should be used as a low-affinity binder or control, not as a substitute for high-potency inhibitors in functional assays.
- [1] BindingDB. PrimarySearch_ki: IC50 = 52 nM for inhibition of biotin-labelled P4 peptide binding to MDM2 (25 to 109 residues) by surface plasmon resonance. BindingDB, 2024. View Source
- [2] Wang S, Sun W, Zhao Y, et al. SAR405838: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression. Cancer Res. 2014;74(20):5855-5865. View Source
